(1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
CAS No.: 1221341-97-4
Cat. No.: VC11721032
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-97-4 |
|---|---|
| Molecular Formula | C7H12N2O3S |
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | (3-ethyl-2-methylsulfonylimidazol-4-yl)methanol |
| Standard InChI | InChI=1S/C7H12N2O3S/c1-3-9-6(5-10)4-8-7(9)13(2,11)12/h4,10H,3,5H2,1-2H3 |
| Standard InChI Key | WZVRJXUWISITKU-UHFFFAOYSA-N |
| SMILES | CCN1C(=CN=C1S(=O)(=O)C)CO |
| Canonical SMILES | CCN1C(=CN=C1S(=O)(=O)C)CO |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure derives from the imidazole core, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions (1 and 3). Key substituents include:
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Ethyl group (-CH₂CH₃) at the 1-position, contributing to steric bulk and influencing reactivity.
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Methanesulfonyl group (-SO₂CH₃) at the 2-position, a strong electron-withdrawing group that enhances stability and directs electrophilic substitution.
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Hydroxymethyl group (-CH₂OH) at the 5-position, providing a site for further functionalization, such as oxidation or esterification .
The IUPAC name, (3-ethyl-2-methylsulfonylimidazol-4-yl)methanol, reflects this substitution pattern.
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogous imidazole derivatives are typically characterized using:
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¹H NMR: Signals for ethyl protons (δ ~1.2–1.4 ppm for -CH₃, δ ~3.5–4.0 ppm for -CH₂-), methanesulfonyl protons (singlet near δ 3.0 ppm), and hydroxymethyl protons (δ ~4.5–5.0 ppm) .
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¹³C NMR: Peaks for the imidazole ring carbons (δ 120–150 ppm), methanesulfonyl carbon (δ ~40 ppm), and hydroxymethyl carbon (δ ~60 ppm) .
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IR Spectroscopy: Absorptions for -OH (~3300 cm⁻¹), S=O (~1350–1150 cm⁻¹), and C-N (~1250 cm⁻¹) .
Synthesis and Preparation
General Synthetic Routes
Although no explicit synthesis protocol for (1-ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is documented, analogous imidazole derivatives are synthesized through multi-step strategies:
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Imidazole Ring Formation:
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Functionalization:
Example Pathway (Hypothetical)
A plausible synthesis could involve:
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Ethylimidazole Formation: Reacting ethylamine with glyoxal and ammonium acetate to form 1-ethylimidazole.
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Sulfonation at C2: Treating with methanesulfonyl chloride and triethylamine.
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Hydroxymethylation at C5: Directing electrophilic substitution using formaldehyde followed by reduction.
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.25 g/mol | |
| Boiling Point | 421.9 ± 37.0 °C (Predicted) | |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | |
| pKa | 13.91 ± 0.10 (Predicted) | |
| Solubility | Likely polar organic solvents |
Reactivity and Stability
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Acid-Base Behavior: The hydroxymethyl group (pKa ~13.91) acts as a weak acid, deprotonating under strongly basic conditions .
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Thermal Stability: High predicted boiling point (~422°C) suggests thermal robustness, typical of sulfonated aromatics .
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Hydrolytic Sensitivity: The methanesulfonyl group may hydrolyze under acidic or basic conditions, requiring anhydrous handling.
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